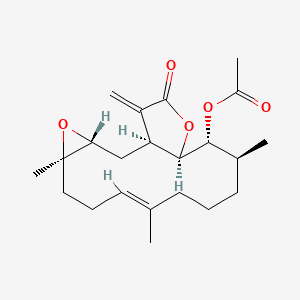

Eupalmerin acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eupalmerin acetate is a natural product found in Eunicea mammosa and Eunicea succinea with data available.

Aplicaciones Científicas De Investigación

Modulation of Transmitter-Gated Ion Channels :

- EPA modulates muscle-type and neuronal nicotinic acetylcholine receptors and exhibits an inhibitory effect at low micromolar concentrations. It also affects the GABAA receptor, another transmitter-gated ion channel (Li et al., 2008).

Impact on Marine Flagellates :

- In a study on marine flagellates, including some Symbiodinium species, EPA along with other cembranolides showed immobilizing effects at various concentrations, suggesting a potential role in marine ecology (Ciereszko & Guillard, 1989).

Interactions with Embryonic Muscle Nicotinic Acetylcholine Receptor :

- EPA's mechanism of action on the embryonic muscle nicotinic acetylcholine receptor was explored, revealing it does not act as an agonist but modulates the receptor in various ways depending on concentration (Ulrich et al., 2008).

Noncompetitive Inhibition of Nicotinic Acetylcholine Receptor :

- Studies have found that EPA, among other cyclic diterpenoids, acts as a noncompetitive inhibitor of the nicotinic acetylcholine receptor, which could have implications for understanding receptor dynamics and potential therapeutic applications (Eterović et al., 1993).

Anticancer Properties :

- EPA has been identified as a potential anticancer agent, particularly against malignant glioma cells. It induces apoptosis via the mitochondrial pathway and affects the c-Jun NH2-terminal kinase pathway, demonstrating its therapeutic potential (Iwamaru et al., 2007).

Toxicity to Marine Organisms :

- The toxic effects of EPA on marine organisms like the rotifer Brachionus plicatilis and the amphipod Parhyale hawaiensis were studied, indicating its potential role in chemical defense mechanisms in coral reefs (Lee et al., 1981).

Synthesis of Analogues :

- Research has also focused on synthesizing analogues of EPA for potential therapeutic uses, exploring various structural modifications and their biological activity (Rodríguez et al., 2001).

Identification of Cellular Targets :

- Advanced chemical methodology has been applied to EPA to understand its biological activity better. This includes the development of cellular probes to explore its mechanism of action and potential cellular targets (Li et al., 2013).

Discovery of Bioactive Cembranolide Diterpenes :

- Further research into the diterpenoid content of Caribbean gorgonian Eunicea succinea led to the discovery of new cembranolide diterpenes, including analogues of EPA, highlighting the diversity and potential of these compounds (Rodríguez & Dhasmana, 1993).

Differential Effects on Acetylcholine Receptors :

- Studies comparing the effects of EPA on muscle and electric organ acetylcholine receptors revealed differing affinities and responses, contributing to the understanding of receptor pharmacology and potential therapeutic applications (Eterović et al., 1993).

Propiedades

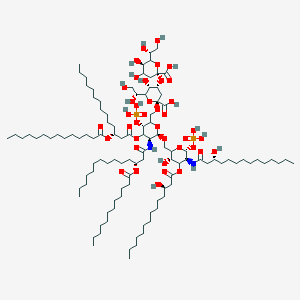

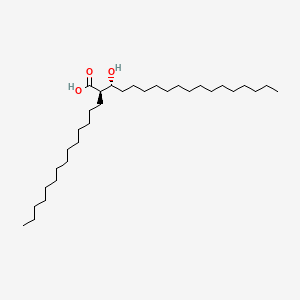

Fórmula molecular |

C22H32O5 |

|---|---|

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

[(1S,3R,5R,8E,13S,14R,15R)-5,9,13-trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate |

InChI |

InChI=1S/C22H32O5/c1-13-8-6-10-14(2)19(25-16(4)23)20-17(15(3)21(24)26-20)12-18-22(5,27-18)11-7-9-13/h9,14,17-20H,3,6-8,10-12H2,1-2,4-5H3/b13-9+/t14-,17-,18+,19+,20+,22+/m0/s1 |

Clave InChI |

KSMMWIWWLQEPOL-OFHJXLIGSA-N |

SMILES isomérico |

C[C@H]1CCC/C(=C/CC[C@@]2([C@H](O2)C[C@@H]3[C@H]([C@@H]1OC(=O)C)OC(=O)C3=C)C)/C |

SMILES canónico |

CC1CCCC(=CCCC2(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)C)C |

Sinónimos |

eupalmerin acetate |

Origen del producto |

United States |

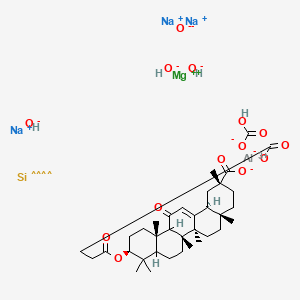

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)